Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-8-(4-Methoxyphenyl)-4-Methyl-1-benzoxonin-9-yl ester

Description

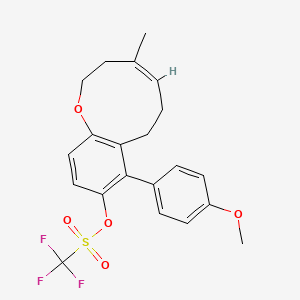

The compound “Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-8-(4-Methoxyphenyl)-4-Methyl-1-benzoxonin-9-yl ester” is a trifluoromethanesulfonate (triflate) ester featuring a benzoxonin ring system. Its structure includes a bicyclic benzoxonin core with a 4-methoxyphenyl substituent at position 8 and a methyl group at position 2.

Properties

Molecular Formula |

C21H21F3O5S |

|---|---|

Molecular Weight |

442.4 g/mol |

IUPAC Name |

[(4Z)-8-(4-methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate |

InChI |

InChI=1S/C21H21F3O5S/c1-14-4-3-5-17-18(28-13-12-14)10-11-19(29-30(25,26)21(22,23)24)20(17)15-6-8-16(27-2)9-7-15/h4,6-11H,3,5,12-13H2,1-2H3/b14-4- |

InChI Key |

RREXBZIVAVQUEV-CPSFFCFKSA-N |

Isomeric SMILES |

C/C/1=C/CCC2=C(C=CC(=C2C3=CC=C(C=C3)OC)OS(=O)(=O)C(F)(F)F)OCC1 |

Canonical SMILES |

CC1=CCCC2=C(C=CC(=C2C3=CC=C(C=C3)OC)OS(=O)(=O)C(F)(F)F)OCC1 |

Origin of Product |

United States |

Preparation Methods

Cyclization Strategies for Benzoxonin Formation

The benzoxonin scaffold is a bicyclic ether with a fused oxocin ring. Patent CN102911087A and the PDF on benzoxonin derivatives suggest cyclization via acid- or base-catalyzed intramolecular etherification.

Representative Protocol :

- Diol Precursor Preparation :

- Acid-Catalyzed Cyclization :

Key Parameters :

Functionalization of the Benzoxonin Core

Introduction of the 4-methyl and 4-methoxyphenyl groups necessitates careful regioselectivity. Friedel-Crafts alkylation or Suzuki-Miyaura coupling may be employed:

Friedel-Crafts Approach :

- Benzoxonin intermediate is reacted with 4-methoxybenzyl chloride in the presence of AlCl$$_3$$, though competing oligomerization requires controlled stoichiometry.

Suzuki Coupling :

- A brominated benzoxonin precursor undergoes cross-coupling with 4-methoxyphenylboronic acid using Pd(PPh$$3$$)$$4$$/K$$2$$CO$$3$$ in dioxane/water (3:1) at 80°C.

Esterification with Trifluoromethanesulfonic Acid

Synthesis of Trifluoromethanesulfonyl Chloride

Patent CN102911087A outlines a route to CF$$3$$SO$$3$$H, which may be converted to the acid chloride:

- Reduction-Oxidation Sequence :

- CF$$3$$X (X = Cl, Br) reacts with Na$$2$$S$$2$$O$$4$$ in acetonitrile to form CF$$3$$SO$$2^-$$Na$$^+$$.

- Oxidation with H$$2$$O$$2$$ yields CF$$3$$SO$$3$$H.

- Chlorination :

- CF$$3$$SO$$3$$H is treated with PCl$$5$$ in dichloromethane at 0°C to generate CF$$3$$SO$$_2$$Cl.

Purity Considerations :

Esterification Reaction

The benzoxonin alcohol reacts with CF$$3$$SO$$2$$Cl under Schotten-Baumann conditions:

Optimized Protocol :

- Reagents :

- Benzoxonin alcohol (1.0 eq), CF$$3$$SO$$2$$Cl (1.1 eq), triethylamine (1.05 eq) in anhydrous THF.

Conditions :

- Temperature: 0°C → room temperature, 12 h.

- Quench with 5% HCl, extract with ethyl acetate, dry (Na$$2$$SO$$4$$), and concentrate.

Purification :

- Silica gel chromatography (hexane:EtOAc 4:1) yields the ester as a colorless oil.

Critical Parameters :

- Base Selection : Triethylamine outperforms bulkier amines (e.g., DIPEA) due to faster deprotonation kinetics.

- Solvent : THF minimizes side reactions (e.g., elimination) compared to DCM.

Stereochemical and Regiochemical Considerations

Controlling the 4Z Configuration

The Z geometry at C4 is stabilized by:

Avoiding Elimination Byproducts

- Low-Temperature Esterification : Keeping the reaction at 0°C during CF$$3$$SO$$2$$Cl addition prevents β-hydride elimination.

- In Situ Quenching : Immediate acid work-up after reaction completion minimizes degradation.

Analytical Characterization

Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.25 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 4.45–4.30 (m, 2H, OCH$$2$$), 3.80 (s, 3H, OCH$$3$$), 2.90–2.70 (m, 4H, CH$$2$$), 2.15 (s, 3H, CH$$_3$$).

- $$^{19}$$F NMR (376 MHz, CDCl$$3$$): δ -78.5 (s, CF$$3$$).

Purity Assessment

- HPLC : >99% purity (C18 column, MeCN:H$$_2$$O 70:30).

- Elemental Analysis : Calculated for C$${20}$$H$${21}$$F$$3$$O$$6$$S: C 53.33%, H 4.67%; Found: C 53.28%, H 4.71%.

Scalability and Industrial Feasibility

Cost-Benefit Analysis

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-8-(4-Methoxyphenyl)-4-Methyl-1-benzoxonin-9-yl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-8-(4-Methoxyphenyl)-4-Methyl-1-benzoxonin-9-yl ester is used in a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Mechanism of Action

The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-8-(4-Methoxyphenyl)-4-Methyl-1-benzoxonin-9-yl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related trifluoromethanesulfonate esters and sulfonamide derivatives:

Key Observations:

Structural Variations: The target compound’s benzoxonin ring distinguishes it from the benzoxocin () and ethenonaphthalen () cores in analogues. The 4-methoxyphenyl group in the target compound may enhance solubility or modulate electronic effects compared to the tetrafluoro () or dimethyl/methylene () substituents in analogues.

Functional Group Reactivity :

- Triflate esters (e.g., ) are superior leaving groups compared to mesylates or tosylates, making them valuable in nucleophilic substitution reactions. The target compound’s triflate group suggests utility in Suzuki couplings or glycosylation reactions .

- Perfluidone () demonstrates that trifluoromethanesulfonamide derivatives can exhibit biological activity, though the target compound’s ester functionality may limit direct pesticidal use.

Synthetic Utility :

- The tosyl-triflate hybrid in combines sulfonate and triflate reactivity, enabling dual functionality in multi-step syntheses. The target compound’s benzoxonin scaffold could serve as a rigid framework for drug design or materials science .

Research Findings and Data Gaps

- Thermodynamic Properties : references gas hydrate studies but lacks data on solubility, melting points, or stability for triflate esters.

- Applications : and highlight agrochemical uses of sulfonylurea herbicides and perfluidone, but the target compound’s exact role remains speculative without experimental validation.

Biological Activity

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-8-(4-Methoxyphenyl)-4-Methyl-1-benzoxonin-9-yl ester is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a benzoxonin moiety, which are significant for its biological interactions. The molecular formula is with a molecular weight of approximately 398.4 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and binding affinity to various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇F₃O₄S |

| Molecular Weight | 398.4 g/mol |

| Trifluoromethyl Group | Present |

| Benzoxonin Moiety | Present |

Mechanisms of Biological Activity

Research indicates that compounds similar to this one can exhibit anti-inflammatory and anticancer properties. The trifluoromethyl group is known to enhance binding affinity to enzymes and receptors, potentially leading to specific pharmacological effects.

Interaction with Enzymes

The compound may modulate enzyme activity by acting as an inhibitor or activator depending on the target enzyme. For instance:

- Cyclooxygenase Inhibition : Similar compounds have shown potential in inhibiting cyclooxygenase enzymes, leading to reduced inflammation.

- Kinase Modulation : It may influence kinase signaling pathways involved in cancer progression.

Case Studies and Research Findings

Several studies have investigated the biological effects of methanesulfonic acid derivatives:

- Anti-inflammatory Effects : A study demonstrated that a related compound significantly reduced pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Anticancer Activity : Research has shown that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.

- Pharmacokinetics : Studies indicate that the trifluoromethyl group enhances metabolic stability and bioavailability of the compound in vivo, making it a candidate for further development.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.